molecular formula C7H3ClF4O B6255035 4-(chloromethyl)-2,3,5,6-tetrafluorophenol CAS No. 67518-62-1

4-(chloromethyl)-2,3,5,6-tetrafluorophenol

Cat. No. B6255035
CAS RN: 67518-62-1
M. Wt: 214.5
InChI Key:
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Description

4-(Chloromethyl)-2,3,5,6-tetrafluorophenol (CMTF) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of phenol, an aromatic organic compound, and is characterized by its four fluorine atoms and one chlorine atom attached to the phenol ring. CMTF is a relatively new compound, but it has already shown promise in a number of scientific research applications.

Scientific Research Applications

4-(chloromethyl)-2,3,5,6-tetrafluorophenol has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of polymers with specific properties. Additionally, 4-(chloromethyl)-2,3,5,6-tetrafluorophenol has been used as a reagent in the synthesis of polymers with specific physical properties, such as increased solubility in water or increased thermal stability.

Mechanism of Action

The exact mechanism of action of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol is not well understood. However, it is believed that the chlorine atom in 4-(chloromethyl)-2,3,5,6-tetrafluorophenol is responsible for its reactivity. It is thought that the chlorine atom is able to form a covalent bond with the phenol ring, resulting in an activated form of the compound that is more reactive than the parent compound. This increased reactivity is believed to be responsible for the various applications of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol have not yet been studied in detail. However, it is believed that the compound is not toxic and does not have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

4-(chloromethyl)-2,3,5,6-tetrafluorophenol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is an effective reagent for the synthesis of various compounds. Additionally, the compound is not toxic and does not have any adverse effects on the human body. However, 4-(chloromethyl)-2,3,5,6-tetrafluorophenol is not very soluble in water, which can limit its use in some laboratory experiments.

Future Directions

In the future, 4-(chloromethyl)-2,3,5,6-tetrafluorophenol may be used in a variety of scientific research applications. It may be used as a catalyst for the synthesis of polymers with specific physical properties, such as increased solubility in water or increased thermal stability. Additionally, 4-(chloromethyl)-2,3,5,6-tetrafluorophenol may be used as a reagent for the synthesis of pharmaceuticals, dyes, and other compounds. Furthermore, more research may be conducted to better understand the biochemical and physiological effects of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol. Finally, further research may be conducted to improve the solubility of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol in water, which would make it more useful in laboratory experiments.

Synthesis Methods

4-(chloromethyl)-2,3,5,6-tetrafluorophenol can be synthesized by a variety of methods, including the reaction of phenol with a chlorinating agent such as phosphorus pentachloride (PCl5) or a mixture of sulfuric acid and chlorine gas. The reaction of phenol with PCl5 yields a mixture of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol and 4-chlorophenol. The reaction of phenol with a mixture of sulfuric acid and chlorine gas yields a mixture of 4-(chloromethyl)-2,3,5,6-tetrafluorophenol and 4-chloro-2,3,5,6-tetrafluorophenol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(chloromethyl)-2,3,5,6-tetrafluorophenol involves the chlorination of 2,3,5,6-tetrafluorophenol followed by the methylation of the resulting chlorophenol.", "Starting Materials": [ "2,3,5,6-tetrafluorophenol", "thionyl chloride", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "2,3,5,6-tetrafluorophenol is reacted with thionyl chloride to form 2,3,5,6-tetrafluorophenyl chloride.", "2,3,5,6-tetrafluorophenyl chloride is then reacted with sodium hydroxide to form 2,3,5,6-tetrafluorophenol.", "2,3,5,6-tetrafluorophenol is then reacted with hydrochloric acid and paraformaldehyde to form 4-(chloromethyl)-2,3,5,6-tetrafluorophenol." ] }

CAS RN

67518-62-1

Product Name

4-(chloromethyl)-2,3,5,6-tetrafluorophenol

Molecular Formula

C7H3ClF4O

Molecular Weight

214.5

Purity

0

Origin of Product

United States

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